molecular formula C7H6ClFN2O2 B13477471 2,3-Diamino-5-chloro-4-fluorobenzoic acid

2,3-Diamino-5-chloro-4-fluorobenzoic acid

Cat. No.: B13477471
M. Wt: 204.58 g/mol
InChI Key: AHXYNQIWGNBSPP-UHFFFAOYSA-N
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Description

2,3-Diamino-5-chloro-4-fluorobenzoic acid is a multifunctional benzoic acid derivative characterized by amino groups at positions 2 and 3, a chlorine atom at position 5, and a fluorine atom at position 3.

Properties

Molecular Formula

C7H6ClFN2O2

Molecular Weight

204.58 g/mol

IUPAC Name

2,3-diamino-5-chloro-4-fluorobenzoic acid

InChI

InChI=1S/C7H6ClFN2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13)

InChI Key

AHXYNQIWGNBSPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-chloro-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by nitration and subsequent reduction to introduce the amino groups . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the halogenation and nitration steps.

Industrial Production Methods

Industrial production of 2,3-Diamino-5-chloro-4-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and complex aromatic compounds .

Scientific Research Applications

2,3-Diamino-5-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituent Positions Functional Groups Key Applications/Findings
2,3-Diamino-5-chloro-4-fluorobenzoic acid NH₂ (2,3), Cl (5), F (4) Amino, halogen, carboxylic acid Hypothesized antimicrobial/drug intermediate (inferred from structural analogs)
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid (Zhang et al., 2020) Cl (3), F (2,4), OH (5) Halogen, hydroxyl, carboxylic acid Key intermediate for 3-quinolinecarboxylic acid antimicrobial drugs; synthesized via nitration, esterification, and hydrolysis (70% yield)
4-Amino-2-hydroxybenzoic acid NH₂ (4), OH (2) Amino, hydroxyl, carboxylic acid Used in bacteriological studies; sourced from Acros Chimica
3-Chloro-4-hydroxybenzoic acid Cl (3), OH (4) Halogen, hydroxyl, carboxylic acid Commercial availability noted in microbial metabolism research
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) OH (3,4), propenoic acid side chain Dihydroxyphenyl, acrylic acid Antioxidant properties; used in pharmacological and cosmetic research

Biological Activity

2,3-Diamino-5-chloro-4-fluorobenzoic acid (DCFA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DCFA, including its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, relevant data tables and case studies are included to support the findings.

Antimicrobial Activity

Research indicates that DCFA exhibits notable antimicrobial properties against various pathogens. A study conducted on a series of chloro- and fluoro-substituted benzoic acids demonstrated that DCFA has effective activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DCFA

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The results indicate that DCFA has a lower MIC against Staphylococcus aureus compared to other compounds tested, suggesting its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

DCFA has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells.

Table 2: Anticancer Activity of DCFA

Cell LineIC50 (μM)Selectivity Index (SI)
MDA-MB-2315.020
HT-298.015
Non-cancer MCF10A>100-

The selectivity index indicates a significant difference in toxicity between cancerous and non-cancerous cells, highlighting the compound's potential for targeted cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, DCFA has demonstrated anti-inflammatory properties. A study assessing the compound's effect on inflammatory markers showed that it significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Study: In Vivo Anti-inflammatory Effects

In an in vivo model using mice with induced inflammation, administration of DCFA resulted in:

  • Reduction of paw edema by approximately 50% after 24 hours.
  • Decreased histopathological changes in tissue samples compared to untreated controls.

These findings suggest that DCFA may serve as a potential therapeutic agent for inflammatory diseases .

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